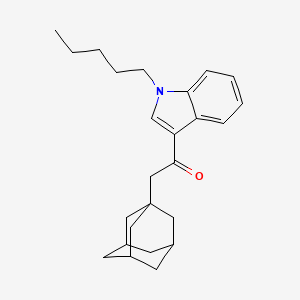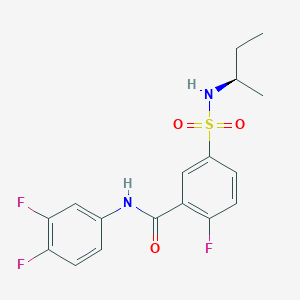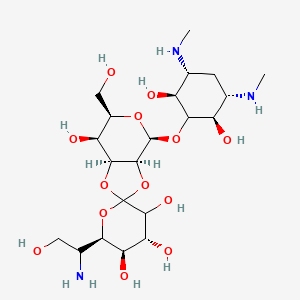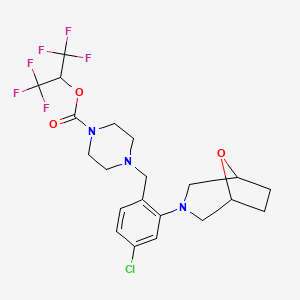
Rojo ácido 88
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acid Red 88 is an anionic dye with potentially useful photocatalytic research applications . It is used as a colorant, which means it helps give products like makeup and lotions their desired colors .
Synthesis Analysis
Acid Red 88 can be obtained by azo coupling of naphthionic acid and 2-naphthol . It vitrifies when cooled or salted out of the solution .
Molecular Structure Analysis
The chemical formula of Acid Red 88 is C20H13N2NaO4S . Its exact mass is 400.05 and its molecular weight is 400.380 .
Chemical Reactions Analysis
Acid Red 88 is used in the textile industry as a dye . It can also be used for research in photocatalysis . A study has shown that a magnetic graphene oxide/cationic hydrogel nanocomposite (MGO–CH) was synthesized and characterized for Acid Red 88 removal .
Physical And Chemical Properties Analysis
Acid Red 88 appears as a vivid, dark red, opaque, vitreous solid . It is slightly soluble in acetone, soluble in ethanol, water, and soluble fiber element .
Aplicaciones Científicas De Investigación
Tratamiento de la contaminación del agua
El rojo ácido 88 (AR88) se encuentra a menudo en los efluentes industriales, particularmente en la industria textil. Un estudio ha desarrollado un hidrogel de zeolita/quitosano como adsorbente para eliminar el AR88 de soluciones acuosas {svg_1}. El hidrogel mostró una impresionante capacidad de adsorción de 332,48 mg/g en solo 1 minuto, destacando su potencial para la descontaminación rápida del agua.
Procesos de oxidación avanzados
La eliminación del AR88 mediante procesos basados en Fenton se ha optimizado a través de un modelo estadístico conocido como diseño de Box-Behnken {svg_2}. Este enfoque identificó el proceso foto-Fenton como altamente eficiente, logrando hasta el 98,4% de eliminación del AR88, lo que subraya su aplicación en el tratamiento de aguas residuales contaminadas con colorantes.
Investigación en fotocatálisis
El AR88 sirve como objeto de investigación en fotocatálisis, donde se utiliza como objeto de degradación. Esta aplicación es crucial para comprender la descomposición de compuestos orgánicos complejos en presencia de luz, lo que puede conducir al desarrollo de nuevos métodos para la limpieza ambiental {svg_3}.
Síntesis y aplicación de colorantes
Como colorante, el AR88 se sintetiza mediante acoplamiento azoico y se utiliza ampliamente en la industria textil. Su aplicación se extiende al teñido de tejidos, cuero e incluso en los sectores alimentario y farmacéutico {svg_4}.
Estudios de impacto ambiental
La investigación sobre el AR88 también incluye el estudio de su impacto ambiental, particularmente cómo afecta la transmisión de luz en los cuerpos de agua y, en consecuencia, la actividad fotosintética de la biota acuática {svg_5}.
Cinética de adsorción
El comportamiento de adsorción del AR88 en varios sustratos puede estudiarse para comprender la cinética involucrada. Esto incluye examinar factores como el pH, la dosis del adsorbente y el tiempo de contacto, que son críticos para el diseño de sistemas de tratamiento de agua efectivos {svg_6}.
Desorción y reciclaje
Las investigaciones sobre la desorción del AR88 utilizando agentes como el NaOH han mostrado resultados prometedores, con una tasa de éxito del 93,8%. Esta investigación es vital para los procesos de reciclaje y la gestión sostenible de residuos {svg_7}.
Gestión de aguas residuales industriales
Por último, el papel del AR88 en la gestión de aguas residuales industriales es significativo. Los estudios se centran en el desarrollo de métodos rentables y eficientes para tratar grandes volúmenes de aguas residuales que contienen AR88 y otros colorantes similares {svg_8}.
Mecanismo De Acción
Target of Action
Acid Red 88, also known as Sodium 4-(2-hydroxy-1-naphthalenylazo)-naphthalenesulfonate, is an azo dye . Its primary targets are cotton textiles, wool, silk, and nylon, which it colors red . It can also be used for coloring leather, paper, soap, wood products, cosmetics, and pharmaceuticals .
Mode of Action
Acid Red 88 is obtained by azo coupling of naphthionic acid and 2-naphthol . The dye binds to the fibers of the target materials, imparting a vivid, dark red color . The intense color of Acid Red 88 is due to the presence of the azo group (-N=N-), which is responsible for the dye’s light absorption properties .
Biochemical Pathways
The biochemical pathways involved in the action of Acid Red 88 are primarily related to its synthesis and degradation. The synthesis involves the azo coupling of naphthionic acid and 2-naphthol . The degradation of Acid Red 88 can be achieved through various methods, including biological, physical, and chemical techniques . For instance, certain microorganisms, such as Shewanella putrefaciens, can completely decolorize Acid Red 88 within a few hours .
Result of Action
The primary result of Acid Red 88’s action is the imparting of a vivid, dark red color to the target materials . Due to its intense color, solid samples of Acid Red 88 appear almost black . In addition to its use as a dye, Acid Red 88 can also be used for research in photocatalysis .
Action Environment
The action, efficacy, and stability of Acid Red 88 can be influenced by various environmental factors. For instance, the dye’s coloration effect can be affected by the presence of copper and iron ions . Furthermore, the dye’s degradation can be influenced by factors such as pH, temperature, and the presence of certain microorganisms . For example, Shewanella putrefaciens can completely decolorize Acid Red 88 within a few hours under certain conditions .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Acid Red 88 is a complex molecule that interacts with various enzymes and proteins. It is synthesized through the azo coupling of naphthionic acid and 2-naphthol . This process involves the interaction of the compound with various enzymes, leading to the formation of the azo bond that gives the dye its characteristic color
Cellular Effects
The effects of Acid Red 88 on cellular processes are not well-documented. Due to its use in the textile industry, it is likely that it interacts with various types of cells during the dyeing process. It is also used in research for photocatalysis, indicating that it may have effects on cellular metabolism
Molecular Mechanism
The molecular mechanism of Acid Red 88 is primarily related to its role as a dye. The azo bond in the compound is responsible for its intense color, and the formation of this bond is a key part of its molecular mechanism
Temporal Effects in Laboratory Settings
It is known that the compound vitrifies when cooled or salted out of the solution, indicating that it has a high degree of stability
Transport and Distribution
It is likely that the compound interacts with various transporters or binding proteins, given its use in the textile industry and its role as a dye
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Acid Red 88 involves the diazotization of 4-aminoazobenzene followed by coupling with 2-naphthol.", "Starting Materials": [ "4-aminoazobenzene", "sodium nitrite", "hydrochloric acid", "2-naphthol", "sodium hydroxide", "water" ], "Reaction": [ "Dissolve 4-aminoazobenzene in hydrochloric acid and cool the solution to 0-5°C.", "Add a solution of sodium nitrite in water to the above solution dropwise with stirring to form diazonium salt.", "Dissolve 2-naphthol in sodium hydroxide solution and cool the solution to 0-5°C.", "Add the diazonium salt solution to the above solution dropwise with stirring to form the azo dye Acid Red 88.", "Filter the product and wash it with water to obtain the pure Acid Red 88." ] } | |
| 1658-56-6 | |
Fórmula molecular |
C20H14N2NaO4S |
Peso molecular |
401.4 g/mol |
Nombre IUPAC |
sodium;4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C20H14N2O4S.Na/c23-18-11-9-13-5-1-2-6-14(13)20(18)22-21-17-10-12-19(27(24,25)26)16-8-4-3-7-15(16)17;/h1-12,23H,(H,24,25,26); |
Clave InChI |
UTROHQYCGBSNSF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C4=CC=CC=C43)S(=O)(=O)[O-])O.[Na+] |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C4=CC=CC=C43)S(=O)(=O)O)O.[Na] |
Apariencia |
Vivid, dark red, opaque, vitreous solid |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Acid Red 88; 11391 Red; Red No. 506; Eniacid Fast Red A; Peony; |
Origen del producto |
United States |
Q1: What is the molecular formula and weight of Acid Red 88?
A1: Acid Red 88 has a molecular formula of C20H13N2NaO7S2 and a molecular weight of 480.43 g/mol.
Q2: How does the structure of Acid Red 88 influence its interaction with other materials?
A2: Acid Red 88 possesses sulfonic acid groups, making it anionic and hydrophilic. [] This characteristic significantly influences its interactions with other materials, impacting its adsorption onto various surfaces. For instance, it exhibits a strong affinity for positively charged surfaces, such as cationic hydrogels. []
Q3: How does the number of sulfonic acid groups in Acid Red 88 affect its interaction with surfactants?
A4: Studies have shown that Acid Red 88, having two sulfonic acid groups, exhibits stronger binding to surfactant micelles compared to dyes with fewer sulfonic groups (Acid Red 13 and Acid Red 27). This suggests that the number of sulfonic acid groups directly correlates with the binding affinity of acid dyes to surfactants. []
Q4: What are some effective methods for removing Acid Red 88 from wastewater?
A4: Numerous methods have been investigated for the removal of Acid Red 88 from aqueous solutions, including:
- Adsorption: Utilizing various materials like calcined alunite [], peanut shell [], waste products from the phosphate industry [], and surfactant-modified bentonite [].
- Photocatalysis: Employing photocatalysts like TiO2 [, , ], ZnO nanoparticles [, ], and Ag-ZnO nanocomposites [] under UV or visible light irradiation.
- Advanced Oxidation Processes (AOPs): Implementing techniques like Fenton's reagent combined with ultrasound irradiation [], hydrodynamic cavitation [], and catalytic wet oxidation (CWAO) [].
- Electrocoagulation: Utilizing electrochemical methods with aluminum and iron electrodes to remove the dye from solution. []
- Biosorption: Utilizing natural materials like Azolla pinnata [], Azolla microphylla [], and Schizophyllum commune and Trametes versicolor fungi [] to remove AR88.
Q5: How does calcination affect the adsorption capacity of alunite for Acid Red 88?
A6: Calcination significantly enhances the adsorption capacity of alunite for AR88. This is attributed to the changes in alunite's physical and chemical properties during calcination, leading to a larger surface area and increased availability of active adsorption sites. []
Q6: Can Acid Red 88 be degraded using a combination of Fenton's reagent and ultrasound irradiation?
A7: Yes, combining Fenton's reagent and ultrasound irradiation proves highly effective for AR88 degradation. This approach yields better results than either method alone. [] The optimal conditions for degradation include specific concentrations of hydrogen peroxide (H2O2) and ferrous iron (Fe2+), a pH of 3.0, and an ultrasonic irradiation frequency of 40 kHz. []
Q7: How does pH affect the adsorption of Acid Red 88 onto different materials?
A8: The pH of the solution plays a crucial role in AR88 adsorption. For instance, calcined alunite exhibits optimal AR88 adsorption at lower pH values. [] Conversely, magnetic graphene oxide/cationic hydrogel nanocomposites demonstrate high AR88 adsorption capacities even in strongly alkaline solutions (pH > 10), highlighting the influence of surface charge interactions on adsorption. []
Q8: What is the role of rare earth ions in the sonolytic decolorization of Acid Red 88?
A9: Rare earth ions (REs), particularly Gd3+, enhance the sonolytic decolorization of AR88 in the presence of ultrasound and TiO2. This enhancement is attributed to the formation of a complex between REs and the dye molecule, which then adsorbs onto the TiO2 surface, facilitating degradation. []
Q9: Is Acid Red 88 biodegradable? What are the environmental concerns associated with it?
A9: Acid Red 88 is a recalcitrant dye, meaning it resists biodegradation. Its presence in wastewater is a major environmental concern as it can:
- Impart color to water bodies, hindering light penetration and disrupting aquatic ecosystems. []
- Degrade into potentially more hazardous intermediate compounds under anaerobic conditions. []
- Pose risks to human health through potential toxicity and bioaccumulation. [, ]
Q10: How can the environmental impact of Acid Red 88 be mitigated?
A10: Mitigating the environmental impact of AR88 involves a multi-pronged approach:
Q11: Have computational methods been used to study Acid Red 88?
A12: Yes, molecular dynamics simulations have been employed to investigate the interaction of AR88 with the AzrC azoreductase enzyme, providing insights into its biodegradation mechanism. [] This approach helps in understanding the structural features crucial for enzymatic degradation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-[4-Amino-2-(4-methylanilino)-1,3-thiazole-5-carbonyl]benzonitrile](/img/structure/B605084.png)



